molecular formula C11H13NO2 B8564282 Ethyl (1E)-N-benzoylethanimidate CAS No. 87277-54-1

Ethyl (1E)-N-benzoylethanimidate

Cat. No.: B8564282
CAS No.: 87277-54-1
M. Wt: 191.23 g/mol
InChI Key: MWRTZEGNXOMGGC-UHFFFAOYSA-N
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Description

Ethyl (1E)-N-benzoylethanimidate is an imidate ester characterized by an E-configuration at the C=N double bond and a benzoyl (C₆H₅CO-) substituent. Imidates are reactive intermediates widely used in organic synthesis, particularly in the formation of amidines and heterocycles. The E-isomer is stabilized by steric and electronic factors, influencing its reactivity and physical properties.

Properties

CAS No.

87277-54-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl N-benzoylethanimidate

InChI

InChI=1S/C11H13NO2/c1-3-14-9(2)12-11(13)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

MWRTZEGNXOMGGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC(=O)C1=CC=CC=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key structural and physical differences between Ethyl (1E)-N-benzoylethanimidate and related imidates:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents C=N Bond Length (Å) Synthesis Method
This compound C₁₁H₁₃NO₂ 191.23 Not Provided Benzoyl (C₆H₅CO-) ~1.29 (inferred) Likely via Dean-Stark reflux
Ethyl (1E)-N-phenylethanimidoate C₁₀H₁₃NO 163.22 19655-72-2 Phenyl (C₆H₅) 1.292 (observed) Reflux with Dean-Stark trap
Ethyl N-cyanoethanimidate C₅H₈N₂O 112.13 1558-82-3 Cyano (CN) N/A Not specified
Methyl N-cyanoethanimidate C₄H₆N₂O 98.10 5652-84-6 Cyano (CN), Methyl N/A Not specified

Key Observations :

  • The C=N bond length in Ethyl (1E)-N-phenylethanimidoate (1.292 Å) aligns with typical imine/imidate systems and is expected to be similar in the benzoyl derivative .

Spectroscopic and Analytical Data

  • Infrared (IR) Spectroscopy: The C=N stretching vibration in imidates typically appears near 1650–1680 cm⁻¹. For Ethyl (1E)-N-phenylethanimidoate, this band is consistent with conjugated imine systems . Cyano-substituted analogs show additional CN stretches near 2200 cm⁻¹ .
  • Nuclear Magnetic Resonance (NMR) :
    • In Ethyl (1E)-N-phenylethanimidoate, the E-configuration is confirmed by coupling constants (J > 12 Hz for trans-vinylic protons) . The benzoyl group in this compound would exhibit distinct aromatic proton signals (δ 7.3–8.1 ppm) and a carbonyl resonance near δ 170 ppm in ¹³C NMR.

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